molecular formula C19H17N3O5S B2968048 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899977-80-1

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2968048
CAS No.: 899977-80-1
M. Wt: 399.42
InChI Key: DRSJTKRLJVKZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

Research on sulfonamides containing benzodioxane and acetamide moieties, such as N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has explored their enzyme inhibitory potential. These compounds were synthesized and characterized through various methods, including IR and 1H-NMR spectral data, and tested for enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). The studies revealed that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. In silico molecular docking results aligned with in vitro enzyme inhibition data, suggesting their potential in medical applications related to enzyme regulation (Abbasi et al., 2019).

Antimalarial and Antiviral Applications

Further studies have investigated the reactivity of sulfonamide derivatives in providing a range of heterocyclic compounds with potential antimalarial activity. These studies have characterized the compounds' ADMET properties, demonstrating significant antimalarial activity with low cytotoxicity at effective concentrations. Moreover, molecular docking studies revealed these compounds' small energy affinity against specific targets, indicating their potential as antimalarial and antiviral agents, including against SARS-CoV-2 (Fahim & Ismael, 2021).

Antimicrobial Strategies

Sulfonamide antibiotics, including derivatives similar to this compound, have been studied for their environmental persistence and potential to promote antibiotic resistance. Research has discovered metabolites formed during the degradation of sulfamethoxazole and other sulfonamides, elucidating a novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation, which could serve as a basis for developing new antimicrobial strategies or bioremediation techniques (Ricken et al., 2013).

Antiproliferative and Antimicrobial Agents

Investigations into N-ethyl-N-methylbenzenesulfonamide derivatives have shown that these compounds, related to the core structure of interest, possess effective antimicrobial and antiproliferative properties. The research encompassed the synthesis of a new series of compounds with various biologically active moieties, demonstrating significant cytotoxic activity against different human cell lines and potent antimicrobial activity. This work underscores the versatility of sulfonamide derivatives in developing new therapeutics (Abd El-Gilil, 2019).

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-22-19(23)9-7-16(20-22)13-2-4-14(5-3-13)21-28(24,25)15-6-8-17-18(12-15)27-11-10-26-17/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSJTKRLJVKZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.